molecular formula C17H14Cl2O4 B14624532 Propane-1,3-diyl bis(4-chlorobenzoate) CAS No. 57847-60-6

Propane-1,3-diyl bis(4-chlorobenzoate)

Cat. No.: B14624532
CAS No.: 57847-60-6
M. Wt: 353.2 g/mol
InChI Key: XXVLEKQHSJKZEG-UHFFFAOYSA-N
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Description

Propane-1,3-diyl bis(4-chlorobenzoate) is an organic compound with the molecular formula C17H14Cl2O4. It is a derivative of propane, where two 4-chlorobenzoate groups are attached to the 1 and 3 positions of the propane molecule. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propane-1,3-diyl bis(4-chlorobenzoate) can be synthesized through the esterification reaction between propane-1,3-diol and 4-chlorobenzoic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions with an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of propane-1,3-diyl bis(4-chlorobenzoate) involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient production with high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Propane-1,3-diyl bis(4-chlorobenzoate) undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the 4-chlorobenzoate groups can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield propane-1,3-diol and 4-chlorobenzoic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as ethanol or water.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution: Products include substituted benzoates and propane derivatives.

    Hydrolysis: Products are propane-1,3-diol and 4-chlorobenzoic acid.

    Oxidation and Reduction: Products include carboxylic acids and alcohols.

Scientific Research Applications

Propane-1,3-diyl bis(4-chlorobenzoate) has several applications in scientific research:

Mechanism of Action

The mechanism of action of propane-1,3-diyl bis(4-chlorobenzoate) involves its interaction with various molecular targets. The ester bonds in the compound can be hydrolyzed by esterases, releasing the active 4-chlorobenzoic acid, which can then interact with cellular components. The chlorine atoms in the benzoate groups can also participate in substitution reactions, leading to the formation of new compounds with potential biological activity.

Comparison with Similar Compounds

Similar Compounds

    Propane-1,2-diyl bis(3-chlorobenzoate): Similar structure but with different positioning of the chlorobenzoate groups.

    1,1′-(Propane-1,3-diyl)bis(3-phenylthiourea): Contains thiourea groups instead of ester groups.

    1,3-Bis(tosyloxy)propane: Contains tosylate groups instead of chlorobenzoate groups

Uniqueness

Propane-1,3-diyl bis(4-chlorobenzoate) is unique due to its specific ester linkage and the presence of 4-chlorobenzoate groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

57847-60-6

Molecular Formula

C17H14Cl2O4

Molecular Weight

353.2 g/mol

IUPAC Name

3-(4-chlorobenzoyl)oxypropyl 4-chlorobenzoate

InChI

InChI=1S/C17H14Cl2O4/c18-14-6-2-12(3-7-14)16(20)22-10-1-11-23-17(21)13-4-8-15(19)9-5-13/h2-9H,1,10-11H2

InChI Key

XXVLEKQHSJKZEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCCOC(=O)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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